4-Pyrrolidin-2-YL-pyrimidin-2-ylamine
Description
Overview of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern chemical research, forming a major branch of organic chemistry. researchgate.net These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are fundamental to a vast array of natural and synthetic products. nih.gov Their prevalence is highlighted by the fact that over half of all known organic compounds contain a heterocyclic ring. In the realm of pharmaceuticals, the significance of these structures is even more pronounced, with approximately 59% of FDA-approved small-molecule drugs featuring a nitrogen-containing heterocycle. researchgate.net
The utility of nitrogen-containing heterocycles extends beyond medicine into materials science, where they are integral to the development of polymers, dyes, and corrosion inhibitors. researchgate.net In agriculture, they form the backbone of many pesticides and herbicides. ias.ac.in The diverse functionalities and properties of these compounds stem from the presence of the nitrogen heteroatom, which influences the molecule's electronics, solubility, and ability to participate in hydrogen bonding. This versatility makes them privileged scaffolds in the design of new molecules with specific applications. researchgate.net
Significance of Pyrimidine (B1678525) and Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Materials Science
Among the vast family of nitrogen-containing heterocycles, pyrimidine and pyrrolidine rings are particularly noteworthy for their widespread applications.
The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the core of the nucleobases uracil, thymine, and cytosine in RNA and DNA. researchgate.net This biological preeminence has inspired extensive research into synthetic pyrimidine derivatives, leading to the development of a wide range of therapeutic agents. mdpi.comnih.gov In organic synthesis, the pyrimidine ring serves as a versatile building block for constructing more complex molecules. In materials science, pyrimidine-based compounds are explored for their electronic and optical properties, finding potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
The pyrrolidine scaffold, a five-membered saturated nitrogen-containing ring, is another privileged structure in chemistry. researchgate.net It is a common motif in a multitude of natural products, particularly alkaloids, and is present in numerous FDA-approved drugs. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring is a key feature, allowing for the creation of molecules with well-defined stereochemistry, which is crucial for specific biological interactions. nih.gov In organic synthesis, chiral pyrrolidine derivatives are widely used as catalysts and chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.net In materials science, polymers incorporating pyrrolidine rings are investigated for applications such as gas separation membranes and drug delivery systems.
Rationale for Investigating 4-Pyrrolidin-2-YL-pyrimidin-2-ylamine: A Focus on Novelty and Synthetic Utility
The compound this compound represents a hybrid structure that combines the key features of both pyrimidine and pyrrolidine rings. The rationale for its investigation lies in the potential for synergistic effects arising from the fusion of these two important pharmacophores. The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore with a proven track record in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The pyrrolidine ring, attached at the 4-position of the pyrimidine, introduces a three-dimensional structural element and a chiral center, which can be exploited to achieve high selectivity and potency for specific biological targets.
The novelty of this compound lies in its specific substitution pattern. The investigation of such novel structures is a fundamental driver of drug discovery and materials science, as it can lead to the identification of compounds with improved properties or entirely new applications. The synthetic utility of this compound is also a key consideration. Its structure suggests that it could serve as a valuable intermediate for the synthesis of more complex molecules, allowing for further functionalization at the amino group of the pyrimidine ring or on the pyrrolidine ring itself.
Historical Trajectory and Current Trends in the Synthesis of Pyrrolidinyl-Pyrimidine Derivatives
The synthesis of pyrimidine derivatives has a long history, with the first derivative, alloxan, being discovered in 1818. nih.gov Early methods for pyrimidine synthesis often involved the condensation of urea (B33335) or thiourea (B124793) with 1,3-dicarbonyl compounds. Over the years, a vast number of synthetic methods have been developed to access a wide array of substituted pyrimidines. mdpi.commdpi.com
The synthesis of pyrrolidinyl-pyrimidine derivatives has evolved in parallel with the broader field of heterocyclic chemistry. Historically, the synthesis of such compounds often involved the reaction of a pre-formed pyrimidine with a pyrrolidine derivative, or vice versa. researchgate.net These reactions were often carried out under harsh conditions and with limited control over regioselectivity.
Current trends in the synthesis of pyrrolidinyl-pyrimidine derivatives are focused on the development of more efficient, selective, and sustainable methods. mdpi.com These include:
Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to substituted pyrimidines.
Catalysis: The use of transition metal catalysts, such as palladium and copper, has enabled the development of a wide range of cross-coupling reactions for the synthesis of functionalized pyrimidines. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidinyl-pyrimidine derivatives.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and product consistency.
A general approach for the synthesis of 2-amino-4-substituted pyrimidines involves the condensation of guanidine (B92328) with a β-keto ester or a related 1,3-dielectrophile. For the specific synthesis of 4-pyrrolidinyl pyrimidines, a common strategy is the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyrimidine ring with pyrrolidine. The synthesis of 2,4,6-trisubstituted pyrimidines can be achieved by refluxing α,β-unsaturated ketones with amidines. researchgate.net
Data Tables
Table 1: Key Properties of Constituent Scaffolds
| Scaffold | Structure | Key Features | Common Applications |
| Pyrimidine | A six-membered aromatic heterocycle with two nitrogen atoms. | Planar structure, hydrogen bonding capabilities, UV-absorbing. | Pharmaceuticals, agrochemicals, materials for electronics. |
| Pyrrolidine | A five-membered saturated heterocycle with one nitrogen atom. | Non-planar 3D structure, basic nitrogen atom, often chiral. | Pharmaceuticals, catalysts in asymmetric synthesis, polymers. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-8-11-5-3-7(12-8)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWCVNMHIGHJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 4 Pyrrolidin 2 Yl Pyrimidin 2 Ylamine
Retrosynthetic Analysis of the 4-Pyrrolidin-2-YL-pyrimidin-2-ylamine Framework
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials, providing a blueprint for its synthesis. researchgate.netyoutube.com This process involves strategically breaking bonds to identify plausible precursor molecules, known as synthons, and their commercially available synthetic equivalents. lakotalakes.com
The pyrimidine (B1678525) ring is a foundational component of numerous bioactive compounds. lakotalakes.com Its retrosynthetic analysis typically involves severing the ring at two C-N bonds. This common approach leads to two key building blocks: a 1,3-dielectrophile and a N-C-N nucleophilic component. researchgate.netlakotalakes.com
One of the most established pathways for constructing the 2-aminopyrimidine (B69317) core is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like an α,β-unsaturated carbonyl compound) with a guanidine (B92328) derivative. researchgate.netlakotalakes.com This disconnection strategy is highly effective due to the reliability of the forward condensation reaction. Another advanced strategy involves a "deconstruction-reconstruction" sequence, where an existing pyrimidine is chemically transformed into a versatile three-carbon iminoenamine intermediate. nih.govresearchgate.net This intermediate can then be cyclized to form a new, diversified pyrimidine core, which is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov
Table 1: Comparison of Strategic Disconnections for Pyrimidine Core Synthesis
| Disconnection Strategy | Key Precursors (Synthetic Equivalents) | Forward Reaction Type | Key Advantages |
| Classical Condensation | 1,3-Dicarbonyl compound + Guanidine/Urea (B33335) | Cyclocondensation | Reliable, high-yielding, widely applicable. researchgate.netlakotalakes.com |
| Deconstruction-Reconstruction | Pre-functionalized Pyrimidine | Ring-opening to iminoenamine, followed by cyclization | Allows for diversification of complex molecules and access to analogs that are difficult to synthesize de novo. nih.govresearchgate.net |
| Multicomponent Reaction (MCR) | Alcohols + Amidines | Iridium-catalyzed condensation/dehydrogenation | Sustainable, regioselective, and allows for the assembly from simple building blocks. acs.org |
The introduction of the pyrrolidine (B122466) ring can be achieved either by starting with a pre-formed pyrrolidine building block or by constructing the ring during the synthesis. The most direct disconnection is the C4-N bond between the pyrimidine and pyrrolidine rings.
This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as a primary forward strategy. In this approach, a pyrrolidine derivative acts as the nucleophile, attacking a pyrimidine ring that has been activated with a suitable leaving group (such as a halogen) at the C4 position. nih.gov The pyrrolidine building block itself can be sourced from the chiral pool, with L-proline and 4-hydroxyproline (B1632879) being common starting materials that allow for the synthesis of enantiomerically pure products. nih.gov
Alternatively, the pyrrolidine ring can be constructed from acyclic precursors via intramolecular cyclization. Advanced methods for this include:
Intramolecular Amination: Copper-catalyzed intramolecular amination of remote unactivated C(sp³)-H bonds provides an efficient route to pyrrolidines. organic-chemistry.org
Reductive Hydroamination: A metal-free, Lewis acid-mediated cascade of enynyl amines can produce highly substituted pyrrolidines stereoselectively. organic-chemistry.org
Organoboronate Cyclization: An intramolecular amination of organoboronates can yield pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org
Classical and Contemporary Synthetic Routes to this compound
Building upon the retrosynthetic blueprint, chemists can devise multi-step or one-pot synthetic sequences to assemble the target molecule.
A classical multi-step approach separates the construction of the two heterocyclic rings. A representative pathway would involve:
Synthesis of the Pyrimidine Core: A substituted 2-aminopyrimidine, such as 2-amino-4-chloropyrimidine (B19991), is synthesized. This is often achieved by condensing guanidine with a malonic acid derivative, followed by chlorination (e.g., using POCl₃). nih.govmdpi.com
Nucleophilic Substitution: The 2-amino-4-chloropyrimidine intermediate is then reacted with a suitable pyrrolidine derivative, such as (R)- or (S)-2-aminopyrrolidine, in the presence of a base to facilitate the SNAr reaction and form the final C-N bond. nih.gov
Modern synthetic chemistry emphasizes efficiency and sustainability, making one-pot reactions highly attractive. nih.govacs.org These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents. nih.gov A three-component reaction could, for instance, bring together a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) to form a polysubstituted pyridine (B92270) ring under mild conditions, a principle that can be adapted for pyrimidine synthesis. organic-chemistry.org
For this compound, a potential multicomponent strategy could involve the reaction of a β-keto ester bearing a pyrrolidine moiety with guanidine. Efficiency in these reactions can be further enhanced by techniques such as microwave irradiation, which can dramatically reduce reaction times, organic-chemistry.org or the use of recoverable and reusable catalysts. acs.org
Catalytic Approaches in this compound Synthesis
Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. The synthesis of the target compound can leverage various catalytic systems.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between the pyrimidine C4 position and the pyrrolidine nitrogen. nih.gov This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand like Xantphos and a base like sodium tert-butoxide. nih.govmdpi.com
Iridium Catalysis: Iridium complexes have been developed for the N-heterocyclization of diols with primary amines to form cyclic amines like pyrrolidine. organic-chemistry.org Furthermore, iridium pincer complexes are effective in the multicomponent synthesis of pyrimidines directly from alcohols and amidines, offering a sustainable pathway. acs.org
Copper Catalysis: Copper catalysts are effective in promoting intramolecular C-H amination reactions to form pyrrolidine rings from acyclic amine precursors. organic-chemistry.org
Organocatalysis: Metal-free organocatalysts are increasingly used to promote key transformations. Proline and its derivatives can catalyze various reactions, including aldol (B89426) and Michael additions, which may be used to construct precursors. acs.orgmdpi.com In a related context, trityl chloride has been used as a neutral organocatalyst in the multicomponent synthesis of fused pyrimidine systems. nih.gov
Iodine Catalysis: Molecular iodine (I₂) has emerged as an inexpensive, metal-free catalyst for reactions such as the direct δ-amination of sp³ C-H bonds to furnish pyrrolidines and in one-pot cascade reactions to build other nitrogen-containing heterocycles. organic-chemistry.orgrsc.org
Table 2: Overview of Catalytic Methods in Pyrrolidine and Pyrimidine Synthesis
| Catalyst Type | Example Catalyst/System | Application in Synthesis | Reference |
| Palladium | Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig C-N coupling to attach pyrrolidine to pyrimidine. | nih.govmdpi.com |
| Iridium | Cp*Ir complexes | N-heterocyclization to form pyrrolidine ring from diols. | organic-chemistry.org |
| Iridium | PN₅P–Ir–pincer complexes | Multicomponent synthesis of pyrimidine core from alcohols. | acs.org |
| Copper | Copper salts | Intramolecular C-H amination to form pyrrolidine ring. | organic-chemistry.org |
| Organocatalyst | L-proline | Asymmetric synthesis of chiral precursors. | acs.orgmdpi.com |
| Iodine | I₂ / DMSO | Metal-free C-H amination for pyrrolidine synthesis. | organic-chemistry.orgrsc.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has become an indispensable tool for constructing the carbon-carbon and carbon-nitrogen bonds essential for the this compound structure. nih.gov Key reactions include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. rsc.orgresearchgate.net
A plausible and efficient strategy for synthesizing the target compound involves the palladium-catalyzed cross-coupling of a pre-functionalized pyrimidine with a suitable pyrrolidine derivative. For instance, a Suzuki-Miyaura reaction can be employed to couple a halogenated 2-aminopyrimidine with a pyrrolidin-2-ylboronic acid or its ester. acs.orgresearchgate.net The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines suitable substrates for these coupling reactions, which can proceed smoothly with the appropriate palladium catalyst and ligand system. acs.org Research has shown that the reactivity of halogens on the pyrimidine ring can be selectively controlled, allowing for sequential, site-selective arylations. researchgate.net
Alternatively, the Buchwald-Hartwig amination is a powerful method for forming the C-N bond of the 2-aminopyrimidine moiety or potentially for coupling the pyrrolidine ring if a suitable amino-pyrrolidine and halo-pyrimidine are used. researchgate.netnih.gov Studies on the synthesis of N-arylpyrimidin-2-amines demonstrate that palladium catalysts, in combination with specialized ligands like Xantphos, can effectively catalyze the arylation of aminopyrimidines in moderate to good yields. nih.gov A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been achieved under Buchwald-Hartwig conditions, showcasing the precision possible with these catalytic methods. thieme-connect.com
A key intermediate approach involves the use of enantiopure β-ketoenamides derived from (S)-proline. These can be cyclized to form pyrrolidin-2-yl-substituted pyridin-4-ones, which serve as versatile precursors for palladium-catalyzed coupling reactions after conversion to the corresponding nonaflates. fu-berlin.de These intermediates can then be further elaborated to construct the final pyrimidine ring. fu-berlin.de
Table 1: Exemplary Transition Metal Catalyst Systems for Pyrimidine Synthesis
| Reaction Type | Catalyst | Ligand | Base | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or XPhos | K₂CO₃ or Na₂CO₃ | Halogenated pyrimidines, Arylboronic acids | acs.orgresearchgate.netacs.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos or BINAP | NaOᵗBu or Cs₂CO₃ | Halogenated pyrimidines, Amines | nih.govrsc.org |
| Heck Coupling | Pd(II) complexes | N-heterocyclic carbenes (NHCs) | Various | Aryl bromides, Activated aryl chlorides | rsc.org |
| Regioselective Amination | Organopalladium impurity | Ph₃P or dppb | Not Applicable | 6-Aryl-2,4-dichloropyrimidine, Amines | thieme-connect.com |
Organocatalytic and Biocatalytic Methods
While transition metal catalysis is well-established, organocatalytic and biocatalytic methods are emerging as powerful alternatives for the enantioselective synthesis of key structural motifs within this compound.
Organocatalysis is particularly valuable for establishing the chirality of the pyrrolidine ring. Chiral pyrrolidines, often derived from proline, are themselves prominent organocatalysts. mdpi.com Synthetic strategies can thus employ an organocatalytic step to create the chiral pyrrolidine core with high enantioselectivity. For example, asymmetric Michael additions or aldol reactions catalyzed by chiral amines or prolinamides can be used to construct substituted pyrrolidine precursors. mdpi.com These enantiopure building blocks can then be incorporated into the final molecule using the aforementioned coupling reactions.
Biocatalysis offers a highly selective and environmentally benign route to chiral amines and their precursors. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. nih.gov Specific ω-transaminases have shown activity towards substrates that could lead to the formation of chiral β-amino acids, which are structurally related to precursors for the pyrrolidine ring. nih.gov The de novo biosynthesis of pyrimidines involves a series of enzymatic steps, such as the conversion of carbamoyl (B1232498) aspartate to dihydroorotic acid, catalyzed by dihydroorotase. nih.gov While direct biocatalytic synthesis of the entire target molecule is not yet established, enzymes could be engineered or screened for the synthesis of the chiral pyrrolidine fragment or for the amination of a pyrimidine precursor.
Table 2: Potential Organocatalytic and Biocatalytic Approaches
| Method | Catalyst Type | Potential Application in Synthesis | Key Advantage | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Prolinamides, Pyrrolidinyl-Sulfamides | Asymmetric synthesis of the chiral pyrrolidine ring. | High enantioselectivity, metal-free. | mdpi.com |
| Biocatalysis | Transaminases (TAs), Dihydroorotase | Enantioselective synthesis of pyrrolidine precursors; potential for pyrimidine ring formation. | High selectivity, mild reaction conditions, renewable. | nih.govnih.gov |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov
Solvent-Free and Reduced-Solvent Reaction Systems
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of pyrimidine-containing structures, several environmentally benign techniques have been developed. nih.govresearchgate.net
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. rsc.org Importantly, many microwave-assisted reactions can be performed under solvent-free conditions or in green solvents like water or ethanol. rsc.orgrsc.org For example, the synthesis of pyrido[2,3-d]pyrimidines has been achieved via a cascade reaction under solvent-free, microwave-irradiated conditions, highlighting the potential for an energy-efficient and greener process. rsc.org Similarly, multicomponent reactions (MCRs) to produce fused pyrimidines have been successfully conducted without any solvent, simplifying workup procedures and minimizing waste. mdpi.com
Table 3: Comparison of Solvent Systems in Pyrimidine Synthesis
| System | Description | Advantages | Potential Application | Reference |
|---|---|---|---|---|
| Solvent-Free | Reagents are mixed directly, often with grinding or microwave irradiation. | Eliminates solvent waste, simplifies purification, can enhance reaction rates. | Multicomponent reactions for the pyrimidine core. | researchgate.netmdpi.com |
| Aqueous Media | Water is used as the reaction solvent. | Non-toxic, non-flammable, inexpensive, can promote certain reactions via hydrophobic effects. | Suzuki couplings, catalyst-mediated cyclizations. | rsc.org |
| Reduced-Solvent | Uses minimal amounts of solvent, often in conjunction with high-concentration conditions. | Reduces solvent volume and waste, improves process efficiency. | Transition metal-catalyzed cross-coupling reactions. | rsc.org |
Application of Renewable Reagents and Catalysts
The use of renewable resources is a cornerstone of sustainable chemistry. powertechjournal.com In the context of synthesizing this compound, this can be applied to both the starting materials and the catalysts.
The pyrrolidine moiety is structurally derived from the amino acid proline. Proline is a naturally occurring, renewable feedstock that can be sourced through fermentation or extraction. Syntheses that begin with proline or its derivatives, as described in the palladium-catalyzed approaches, inherently incorporate a renewable building block. fu-berlin.de
Furthermore, the field of biocatalysis directly employs renewable catalysts (enzymes) that operate under mild, aqueous conditions. As discussed, enzymes like transaminases could be used to produce the chiral pyrrolidine component from simple, renewable precursors. nih.gov There is also growing research into using catalysts derived from or supported on renewable materials, such as nanocatalysts synthesized from plant extracts or supported on biopolymers, which could be applied to the key bond-forming steps in the synthesis of pyrimidine derivatives. researchgate.net
Table 4: Renewable vs. Traditional Reagents and Catalysts
| Component | Traditional Approach | Renewable/Green Alternative | Sustainability Benefit |
|---|---|---|---|
| Pyrrolidine Source | Petroleum-derived cyclic amines. | (S)-Proline and its derivatives. | Utilizes a renewable, naturally occurring amino acid. |
| Catalyst | Homogeneous palladium or other heavy metal catalysts. | Enzymes (e.g., transaminases), nanocatalysts from phytosynthesis. | Reduces reliance on precious metals, biodegradable, operates under mild conditions. |
| Energy Source | Conventional heating (oil baths). | Microwave irradiation, ultrasound. | More energy-efficient, faster reaction times. |
Iii. Chemical Reactivity and Transformation of 4 Pyrrolidin 2 Yl Pyrimidin 2 Ylamine
Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System
Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the ring's low electron density, which is further reduced by the two ring nitrogen atoms. These nitrogen atoms deactivate the ring towards attack by electrophiles. While the 2-amino and 4-pyrrolidinyl groups are activating substituents that donate electron density to the ring, this is often insufficient to overcome the inherent deactivation.
However, in highly activated pyrimidine systems or related heterocycles, electrophilic substitution can be achieved, typically at the C-5 position, which is the most electron-rich carbon. For instance, in related pyrrolo[2,3-d]pyrimidine systems, which share features with the pyrimidine core, the Mannich reaction—a type of electrophilic substitution—can be used to introduce aminomethyl groups at the C-5 position. nih.gov This suggests that under specific conditions, functionalization at the C-5 position of 4-pyrrolidin-2-yl-pyrimidin-2-ylamine might be possible, although it is not a common transformation.
Nucleophilic Addition and Substitution Reactions at Pyrimidine Carbon Centers
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for functionalizing the pyrimidine ring, particularly when a good leaving group is present at the C-4 or C-6 positions. The electron-withdrawing nature of the ring nitrogens stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution.
In syntheses of related compounds, a chlorine atom at the C-4 position is readily displaced by a variety of nucleophiles. Studies on 2-amino-4-chloro-pyrimidine derivatives show that amines, alkoxides, and other nucleophiles can effectively substitute the chloro group. mdpi.comnih.gov For example, in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, 2-amino-4-chloropyrimidine (B19991) intermediates are reacted with nucleophiles like 4-morpholinoaniline (B114313) to furnish the desired products. nih.gov
The reactivity is highly dependent on the substitution pattern. In 2-amino-4,6-dichloropyrimidine (B145751) systems, substitution can occur at both C-4 and C-6 positions. The reaction conditions and the nature of the nucleophile can be tuned to achieve selective monosubstitution or disubstitution. mdpi.com For instance, reactions with amines on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that anilines and secondary aliphatic amines can selectively displace the chloride group over the sulfone group under weakly basic conditions. researchgate.net
Table 1: Examples of Nucleophilic Substitution on Related Pyrimidine Cores
| Starting Material Precursor | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-4-chloropyrimidine derivative | Various amines | Heat, solvent (e.g., EtOH) | 2,4-Disubstituted pyrimidine | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines, Alkoxides | Basic conditions (e.g., NaOH) | 4-Amino or 4-alkoxy substituted pyrimidine | mdpi.com |
This table presents generalized reactions on similar pyrimidine scaffolds to illustrate the principles of nucleophilic substitution.
Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen and Ring
The pyrrolidine ring provides a second major site of reactivity, distinct from the pyrimidine core. The nitrogen atom within the pyrrolidine ring is a cyclic secondary amine. wikipedia.org As such, it is nucleophilic and basic, making it a prime target for various chemical transformations. nih.gov
The basicity of the pyrrolidine nitrogen allows it to be readily protonated. Its nucleophilicity enables it to participate in reactions such as:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce new substituents on the nitrogen.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy in drug discovery to modify a compound's properties.
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl groups to the pyrrolidine nitrogen.
The reactivity of this nitrogen is generally higher than that of the exocyclic 2-amino group, whose lone pair is delocalized into the electron-deficient pyrimidine ring, reducing its nucleophilicity.
Selective Functionalization and Derivatization Strategies
Selective functionalization of this compound is key to its use as a scaffold in chemical biology and medicinal chemistry. Chemists can exploit the differential reactivity of its various positions.
Functionalization of the Pyrrolidine Nitrogen: Due to its higher nucleophilicity, the pyrrolidine nitrogen can often be functionalized selectively in the presence of the 2-amino group. Standard protection-deprotection strategies or carefully controlled reaction conditions can ensure that reactions like acylation or alkylation occur exclusively at this site. nih.govmdpi.com
Functionalization of the Exocyclic Amino Group: While less reactive, the 2-amino group can be modified. For example, palladium-catalyzed N-arylation has been successfully applied to the 2-amino position of similar pyrimidine structures, though it can be a challenging transformation. mdpi.com N-alkylation of the exocyclic amine on related 2-aminopyrimidines has also been reported. nih.gov
Functionalization of the Pyrimidine Ring: If the starting material contains a leaving group (e.g., a halogen) at the C-4 or C-6 position, this site can be selectively targeted for SNAr reactions. nih.gov Furthermore, advanced C-H functionalization methods are emerging that allow for direct amination at the C-2 position of pyrimidines via pyrimidinyl iminium salt intermediates, offering a novel route for derivatization. acs.orgresearchgate.netnih.gov
Chemoselectivity can be achieved even with multiple potential leaving groups. In studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it was found that sterically hindered amines selectively displace the C-4 chloride, while less hindered amines or anilines under different conditions can displace the C-2 sulfonyl group, demonstrating that selectivity can be directed by the choice of nucleophile and reaction conditions. researchgate.net
Mechanistic Investigations of Key Chemical Transformations
The primary mechanism for substitution on the pyrimidine ring is the nucleophilic aromatic substitution (SNAr) pathway. This two-step process involves:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. mdpi.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product.
Recent mechanistic studies have focused on novel ways to activate pyrimidines for functionalization. One such approach involves the C-2 selective amination of pyrimidines through the in-situ formation of pyrimidinyl iminium salt intermediates. acs.orgresearchgate.net Computational studies have explored the energy profiles of these reactions, indicating that the process can be controlled to favor the desired C-2 amination product, providing a modern strategy for what is traditionally a difficult transformation. researchgate.netnih.gov
V. Computational and Theoretical Studies of 4 Pyrrolidin 2 Yl Pyrimidin 2 Ylamine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. These methods are essential for predicting geometries, energies, and various molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for 4-pyrrolidin-2-yl-pyrimidin-2-ylamine would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Such studies focus on several key areas:
Optimized Molecular Geometry: DFT is used to find the lowest energy structure of the molecule by optimizing bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the pyrimidine (B1678525) ring, the puckering of the pyrrolidine (B122466) ring, and the relative orientation of the two ring systems.
Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity.
Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which helps in predicting the sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this molecule, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be regions of negative potential.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for certain applications, albeit at a greater computational expense. nih.gov
Conformer Analysis: The flexibility of the pyrrolidine ring (which can adopt "envelope" or "twist" puckers) and the rotation around the bond connecting it to the pyrimidine ring lead to multiple possible conformers. Ab initio calculations can accurately determine the geometries and relative energies of these conformers, identifying the most stable structures in the gas phase. nih.gov
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated for the optimized geometry of the molecule. These frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). By comparing the calculated infrared (IR) and Raman spectra with experimental data, the molecular structure can be confirmed. nih.gov Any discrepancies often require the use of a scaling factor to account for anharmonicity and basis set limitations.
| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Symmetric Stretch | -NH₂ | 3450 - 3550 |
| N-H Asymmetric Stretch | -NH₂ | 3350 - 3450 |
| C-H Aromatic Stretch | Pyrimidine Ring | 3000 - 3100 |
| C-H Aliphatic Stretch | Pyrrolidine Ring | 2850 - 2960 |
| C=N Ring Stretch | Pyrimidine Ring | 1550 - 1650 |
| N-H Bending | -NH₂ | 1580 - 1620 |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a broader range of computational techniques, including those based on classical mechanics, to study the behavior of molecules. These methods are particularly useful for exploring the conformational space of flexible molecules and simulating their dynamics over time.
Molecular Mechanics (MM) methods use classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. These methods are computationally much faster than quantum chemical calculations, making them suitable for studying large systems or for performing long simulations.
Molecular Dynamics (MD) simulations use MM force fields to calculate the forces on each atom and then solve Newton's equations of motion to simulate the movement of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound, typically in a solvent like water, would provide insights into:
Conformational Flexibility: How the molecule's shape, particularly the pyrrolidine pucker and the inter-ring rotation, changes over time.
Solvation Effects: How the molecule interacts with surrounding solvent molecules through hydrogen bonds and other non-covalent interactions.
Structural Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD), one can assess the stability of the molecule's conformation throughout the simulation.
MD simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which can differ significantly from the gas phase studied by quantum chemistry. mdpi.com
Conformational Landscapes: Combining quantum chemical energy calculations with systematic conformational searches allows for the generation of a potential energy surface or conformational landscape. researchgate.net For this compound, this landscape would map the relative energies of different pyrrolidine puckers and the rotational barriers between the two rings, highlighting the most populated conformational states.
Tautomeric Equilibria: The 2-aminopyrimidine (B69317) moiety can exist in different tautomeric forms, primarily the amino form and the imino form. researchgate.net Computational studies are essential for determining the relative stability of these tautomers. DFT and ab initio calculations can predict the energy difference between the tautomers. For simple 2-aminopyridine, the amino tautomer is significantly more stable than the imino form. nih.govnih.gov A similar preference is expected for this compound, but the presence of the pyrrolidine substituent could slightly influence the equilibrium. Solvation models can also be applied to understand how the tautomeric preference might change in different solvents. mdpi.com
| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Expected Population |
|---|---|---|---|
| Amino (Canonical) | Pyrimidine ring with exocyclic -NH₂ group | 0.0 (most stable) | Dominant |
| Imino (trans) | Exocyclic =NH group, proton on ring nitrogen | ~13-14 | Minor |
| Imino (cis) | Exocyclic =NH group, proton on ring nitrogen | ~16-17 | Very Minor |
Note: Energy values are illustrative and based on studies of analogous compounds like 2-amino-4-methylpyridine. nih.gov
Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry can be used to model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experiments. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.
For this compound, this could involve studying:
Protonation Sites: Calculating the energy of protonation at different nitrogen atoms to predict the most likely site of protonation in an acidic medium.
Tautomerization Pathway: Locating the transition state for the proton transfer reaction that interconverts the amino and imino tautomers. The energy of this transition state determines the activation energy barrier for the tautomerization process. For similar molecules, the direct proton transfer barrier is quite high, suggesting the reaction may be slow without a catalyst or solvent assistance. nih.gov
Reaction Mechanisms: For hypothetical reactions, such as N-alkylation or electrophilic substitution on the pyrimidine ring, DFT can be used to map out the potential energy surface, identify the transition state structure, and calculate the activation barrier, thereby predicting the most favorable reaction pathway. arxiv.org
Structure-Reactivity Relationship (SRR) Analysis through Computational Approaches
Structure-Reactivity Relationship (SRR) analysis for this compound would typically involve a multi-faceted computational approach to understand how its molecular structure influences its chemical behavior and, consequently, its biological activity. This analysis is crucial for optimizing the compound's properties for specific applications.
A foundational aspect of SRR is the elucidation of the molecule's three-dimensional geometry and electronic properties. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the optimal geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound. The distribution of electron density and the locations of the HOMO and LUMO are key indicators of sites susceptible to electrophilic and nucleophilic attack, respectively, thus governing the compound's reactivity.
Molecular Electrostatic Potential (MEP) maps are another critical tool. For this compound, an MEP map would visualize the electrostatic potential across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). The nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of negative potential, making them likely sites for hydrogen bonding interactions with biological macromolecules.
To systematically explore the SRR, computational chemists would generate a series of virtual analogs of this compound. This could involve modifications at various positions, such as substitutions on the pyrimidine ring, the pyrrolidine ring, or the amino group. For each analog, a suite of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and lipophilic properties.
Table 1: Hypothetical Molecular Descriptors for SRR Analysis of this compound Analogs
| Analog | Modification | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| Parent | None | 178.23 | 1.2 | 64.5 | 2 | 4 |
| Analog A | 5-Fluoro on Pyrimidine | 196.22 | 1.3 | 64.5 | 2 | 4 |
| Analog B | 4-Hydroxy on Pyrrolidine | 194.23 | 0.8 | 84.7 | 3 | 5 |
| Analog C | N-Methyl on Amino Group | 192.26 | 1.5 | 61.3 | 1 | 4 |
By correlating these descriptors with computationally predicted or experimentally determined biological activity, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This model would provide a mathematical equation that describes how changes in the molecular structure affect the compound's activity, offering a predictive tool for designing more potent and selective molecules.
In Silico Approaches for Chemical Space Exploration and Scaffold Design
In silico methods are indispensable for exploring the vast chemical space around a lead compound like this compound and for designing novel scaffolds with improved properties. These approaches accelerate the drug discovery process by prioritizing molecules for synthesis and testing.
One common technique is scaffold hopping , where the core structure (scaffold) of this compound is replaced with a different chemical moiety that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, or the ability to circumvent existing patents. Virtual screening of large compound libraries against a specific biological target is often employed to identify potential scaffolds.
Another approach is fragment-based drug design . Here, small molecular fragments that are predicted to bind to specific pockets of a target protein are identified through computational screening. These fragments can then be grown or linked together to create a larger molecule with high affinity and specificity for the target. The 4-pyrrolidinyl and 2-aminopyrimidine moieties of the parent compound could themselves be considered as starting fragments for such an approach.
The design of a focused library of derivatives around the this compound scaffold is a key step in chemical space exploration. This involves the systematic virtual modification of the parent structure and subsequent evaluation of the resulting analogs for their predicted activity and drug-like properties. In silico ADMET prediction is a crucial component of this process, helping to filter out compounds with potential liabilities early in the discovery pipeline.
Table 2: Hypothetical In Silico ADMET Profile for a Focused Library of this compound Derivatives
| Derivative | Modification | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition | Predicted Oral Bioavailability (%) |
| Parent | None | -2.5 | Low | No | 75 |
| Derivative 1 | 5-Chloro on Pyrimidine | -2.8 | Low | No | 70 |
| Derivative 2 | 3-Oxo on Pyrrolidine | -2.2 | Very Low | No | 80 |
| Derivative 3 | N-Acetyl on Amino Group | -2.0 | Low | No | 65 |
Through these in silico explorations, researchers can generate a wealth of data to guide the synthesis of new compounds with a higher probability of success. This computational pre-screening saves significant time and resources compared to traditional high-throughput screening of large, unfocused compound libraries. The integration of computational and experimental approaches is a hallmark of modern drug discovery and is essential for the efficient development of new therapeutic agents based on novel scaffolds like this compound.
Vii. Applications of 4 Pyrrolidin 2 Yl Pyrimidin 2 Ylamine in Chemical Synthesis and Materials Science
Utility as a Privileged Scaffold in Organic Synthesis
In chemical synthesis, particularly within medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The 2-aminopyrimidine (B69317) core, a key feature of the title compound, is widely recognized as such a scaffold. This structure is prevalent in a multitude of biologically active compounds, notably in the development of kinase inhibitors. nih.gov
The value of the aminopyrimidine scaffold lies in its hydrogen bonding pattern, which can mimic the hinge-binding motif of ATP in the active site of kinases. Researchers have successfully developed potent inhibitors by modifying this core structure. For instance, a series of novel pyrimidin-2-amine derivatives were synthesized and evaluated as inhibitors for the serine/threonine protein kinase PLK4, which is a target in cancer therapy. nih.gov In these studies, the core scaffold was derivatized at various positions to optimize potency and pharmacokinetic properties. The compound 8h from one such study, which shares the aminopyrimidine core, demonstrated high inhibitory activity against PLK4 with an IC₅₀ value of 0.0067 μM. nih.gov
The inclusion of the pyrrolidine (B122466) group in 4-Pyrrolidin-2-YL-pyrimidin-2-ylamine adds another layer of utility, introducing a chiral center that can be exploited to achieve specific stereochemical interactions with biological targets. The combination of a proven privileged structure like aminopyrimidine with a chiral auxiliary like pyrrolidine makes it a highly valuable starting point for creating diverse libraries of new chemical entities. nih.gov
Role as a Building Block for Complex Polycyclic Systems
Beyond its use as a scaffold, this compound serves as a fundamental building block for the construction of more complex molecules. The reactivity of its functional groups allows for its incorporation into larger, polycyclic systems.
A structurally related compound, 4-(Pyridin-3-yl)pyrimidin-2-amine, exemplifies this role as it is a key intermediate in the synthesis of Nilotinib, a selective tyrosine kinase inhibitor used in cancer treatment. chemicalbook.com The synthesis involves the condensation of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one with guanidine (B92328), a reaction that forms the central aminopyrimidine ring. chemicalbook.com
Synthesis of a Related Aminopyrimidine Building Block
| Reactants | Reagents | Product | Yield |
|---|---|---|---|
| 3-(Dimethylamino)-1-(pyridine-3-yl) prop-2-en-1-one, Guanidine nitrate | Sodium hydroxide, n-butanol | 4-(Pyridin-3-yl)pyrimidin-2-amine | 85% |
This table is based on the synthesis of a structurally related compound to illustrate the utility of the aminopyrimidine core as a building block. chemicalbook.com
This synthetic strategy highlights how the aminopyrimidine structure can be readily formed and then further functionalized. Similarly, this compound can be employed in multi-step syntheses where its constituent rings are elaborated upon to create intricate molecular architectures. The amine group can undergo various reactions, such as acylation or alkylation, while the pyrimidine (B1678525) ring can participate in cross-coupling reactions, providing multiple avenues for constructing complex polycyclic frameworks.
Application as a Ligand in Catalysis
The nitrogen atoms present in both the pyrimidine and pyrrolidine rings make this compound an excellent candidate for use as a ligand in coordination chemistry and catalysis. Nitrogen-containing heterocycles are among the most common and versatile ligands in metal-catalyzed reactions. researchgate.net
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the structure and properties of the resulting MOF. The multiple nitrogen coordination sites in aminopyrimidine-based molecules make them attractive ligands for MOF synthesis.
For example, the related compound 4-(Pyridin-3-yl)pyrimidin-2-amine has been used as an organic ligand to construct a metal-organic coordination polymer. nih.gov The resulting material exhibited interesting properties related to proton conductivity. The ability of the nitrogen atoms in the pyrimidine ring and the exocyclic amine to coordinate with metal centers allows for the formation of extended, porous networks. Given these precedents, this compound is a promising candidate for designing new MOFs, where its inherent chirality could also be transferred to the framework, leading to materials useful for chiral separations or enantioselective catalysis.
Crystallographic Data for a MOF with a Related Ligand
| Parameter | Value |
|---|---|
| Formula | C₉H₈N₄ |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.467 |
| b (Å) | 7.524 |
| c (Å) | 16.983 |
| α, β, γ (°) | 90 |
This table shows crystallographic data for the related organic ligand 4-(pyridin-3-yl)pyrimidin-2-amine, which has been used in the formation of coordination polymers. nih.gov
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern chemical synthesis. The design of effective chiral ligands is paramount to the success of this field. nih.gov The structure of this compound, containing a built-in chiral center, makes it an ideal starting point for developing new chiral ligands.
Research into C₂-symmetric analogues of 4-(pyrrolidino)pyridine, a structurally similar system, has demonstrated the potential of such compounds as effective chiral nucleophilic catalysts. researchgate.net These catalysts were synthesized and tested in the acylative kinetic resolution of alcohols. The chiral pyrrolidine units were crucial for inducing enantioselectivity.
The combination of a coordinating pyrimidine ring and a chiral pyrrolidine group in this compound offers the potential for creating bidentate (N,N) ligands. These ligands can chelate to a metal center, creating a well-defined chiral environment that can influence the stereochemical outcome of a catalyzed reaction. The electronic properties of the ligand can be tuned by substitution on the pyrimidine ring, while the steric environment can be modified at the pyrrolidine ring, following a modular design approach that has been successful in developing other classes of ligands. nih.govrsc.org
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The 2-aminopyrimidine unit is a well-known motif in supramolecular chemistry due to its ability to form self-complementary hydrogen bonds. It possesses a donor-donor-acceptor (DDA) array of hydrogen bond sites.
Integration into Advanced Functional Materials (e.g., polymers, sensors, non-biological)
The unique properties of this compound also suggest its potential for integration into advanced functional materials.
Polymers: The molecule could be functionalized with a polymerizable group (e.g., a vinyl or styryl unit) and then incorporated into a polymer backbone. The resulting polymer would be chiral and possess metal-coordinating sites, making it suitable for applications such as a chiral stationary phase in chromatography for separating enantiomers.
Sensors: The ability of the aminopyrimidine moiety to coordinate with metal ions could be harnessed to develop chemosensors. By attaching a fluorophore to the molecule, the binding of a specific metal ion could induce a change in the fluorescence emission (e.g., quenching or enhancement), allowing for the sensitive and selective detection of that ion.
While these applications are currently speculative, they are based on the known chemical properties of the functional groups within this compound and represent exciting future directions for research.
Viii. Future Research Directions and Emerging Paradigms for 4 Pyrrolidin 2 Yl Pyrimidin 2 Ylamine Research
Development of Novel and Highly Efficient Synthetic Methodologies
The advancement of synthetic chemistry is crucial for the accessibility and industrial-scale production of complex molecules. For 4-Pyrrolidin-2-YL-pyrimidin-2-ylamine and its derivatives, future efforts will likely concentrate on developing more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.netmdpi.com Traditional methods often face challenges such as lengthy reaction times, the use of hazardous materials, and low yields. rasayanjournal.co.in
Emerging strategies aim to overcome these limitations. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction rates, improve yields, and lead to purer products in the synthesis of various pyrimidine (B1678525) derivatives. rasayanjournal.co.inrsc.org One-pot, multicomponent reactions (MCRs) represent another powerful approach, allowing for the construction of complex molecules from simple precursors in a single step, which enhances efficiency and reduces waste. mdpi.comrasayanjournal.co.in Researchers are exploring solvent-free or "neat" reaction conditions, sometimes employing techniques like grinding or ball milling, which align with the principles of green chemistry by minimizing solvent use. researchgate.netresearchgate.net
The development of novel catalysts is also a key area. This includes using reusable, heterogeneous catalysts that can be easily separated from the reaction mixture, further streamlining the synthesis process. powertechjournal.com For example, an efficient method for synthesizing 2-aminopyrimidine (B69317) derivatives involves a one-step, microwave-assisted reaction using potassium carbonate, eliminating the need for a solvent. rsc.org Another approach utilizes the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions. mdpi.com These innovative methods signify a shift towards more sustainable and practical syntheses of pyrimidine-based compounds.
Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for Pyrimidine Derivatives
| Feature | Conventional Methods | Emerging Methodologies |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication rasayanjournal.co.in |
| Reaction Time | Often lengthy (hours to days) powertechjournal.com | Significantly shorter (minutes to hours) rasayanjournal.co.in |
| Solvent Use | Often requires large volumes of organic solvents powertechjournal.com | Solvent-free, ionic liquids, or green solvents mdpi.comrasayanjournal.co.in |
| Catalysts | Often homogeneous, single-use catalysts | Reusable, heterogeneous, organocatalysts researchgate.netpowertechjournal.com |
| Efficiency | Can be multi-step with purification at each stage | One-pot, multicomponent reactions rasayanjournal.co.in |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and purer products rasayanjournal.co.in |
| Environmental Impact | Higher waste generation (E-factor) researchgate.net | Lower environmental impact, better atom economy powertechjournal.com |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
Understanding the fundamental chemical reactivity of this compound is essential for unlocking its potential in creating novel molecular architectures. Future research will delve into its transformation pathways, exploring how the pyrrolidine (B122466) and pyrimidine moieties can be selectively functionalized. The pyrimidine ring, with its two nitrogen atoms, and the appended amino and pyrrolidinyl groups, offer multiple sites for chemical modification. nih.gov
Investigations will likely focus on reactions such as C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to creating new derivatives. researchgate.net The amino group can be a handle for various transformations, including alkylation, acylation, and coupling reactions, to introduce diverse substituents. nih.gov However, direct alkylation of the 2-amino group can be challenging and may require specific conditions like prolonged heating. nih.gov
Furthermore, the pyrrolidine ring itself can be modified. Research into the stereoselective synthesis of pyrrolidine-containing compounds is ongoing, with methods starting from precursors like proline and hydroxyproline. mdpi.com Exploring the reactivity of the pyrrolidine moiety within the this compound scaffold could lead to new diastereomers or enantiomers with unique biological properties. Understanding these reaction mechanisms is crucial for designing and synthesizing next-generation compounds with tailored functions. numberanalytics.com
Advanced Computational Predictions for Novel Derivatives and Their Properties
The integration of computational chemistry has revolutionized drug discovery and materials science. numberanalytics.com For this compound, advanced computational modeling will be instrumental in predicting the properties of novel derivatives before they are synthesized in the lab. powertechjournal.com This in silico approach significantly accelerates the discovery process by prioritizing the most promising candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing QSAR models for a series of this compound analogs, researchers can predict the activity of new, unsynthesized derivatives. nih.gov These models use calculated molecular descriptors to represent the molecule's structure and properties. nih.gov
Molecular docking studies can simulate the interaction of these derivatives with biological targets, such as enzymes or receptors, providing insights into their potential mechanism of action. researchgate.net Furthermore, computational tools like SwissADME can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with better drug-like characteristics early in the discovery pipeline. acs.org These predictive models, when validated experimentally, offer a highly efficient strategy for designing compounds with desired biological profiles. nih.govrsc.org
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. powertechjournal.com Future research on this compound will undoubtedly focus on expanding its applications within the framework of sustainable synthesis. rasayanjournal.co.in Traditional chemical syntheses often rely on toxic reagents and solvents, generating significant waste. rasayanjournal.co.in
Green approaches to pyrimidine synthesis are actively being developed, utilizing safer and more sustainable techniques. rasayanjournal.co.in These include the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. powertechjournal.com Solvent-free reactions, microwave-assisted synthesis, and the use of ultrasound are other energy-efficient methods being explored. rasayanjournal.co.inpowertechjournal.com The use of renewable feedstocks and biodegradable "green solvents" like ionic liquids are also gaining traction. rasayanjournal.co.inpowertechjournal.com
The efficiency of a synthetic route from a green chemistry perspective can be evaluated using metrics like the E-factor (Environmental factor) and atom economy. researchgate.net By designing syntheses that maximize the incorporation of starting materials into the final product and minimize waste, the environmental footprint of producing this compound and its derivatives can be significantly reduced. powertechjournal.com These sustainable practices are not only environmentally responsible but also often lead to financial benefits through reduced waste and simplified procedures. rasayanjournal.co.in
Integration with High-Throughput Experimentation and Machine Learning for Chemical Discovery
The convergence of high-throughput experimentation (HTE), automation, and artificial intelligence is setting a new paradigm for chemical discovery. numberanalytics.comyoutube.com HTE allows for the rapid, parallel execution of a large number of experiments on a small scale, making the process of reaction optimization and discovery more efficient. youtube.comacs.org This approach is particularly well-suited for exploring the vast chemical space around the this compound scaffold.
By combining HTE with machine learning (ML) algorithms, researchers can analyze the large datasets generated to identify trends, predict reaction outcomes, and design new experiments. numberanalytics.comnih.gov ML models can be trained to predict the properties of heterocyclic compounds, such as their reactivity, stability, and biological activity, based on their structural features. numberanalytics.comnih.gov This data-driven approach can guide the synthesis of libraries of derivatives with a higher probability of possessing desired characteristics. nih.govyoutube.com
Machine learning can also assist in synthesis planning, identifying the most efficient and cost-effective routes to target molecules. numberanalytics.com This integration of automated experimentation and intelligent data analysis accelerates the entire discovery cycle, from identifying a new synthetic methodology to discovering a novel bioactive compound. nih.govyoutube.com As these technologies mature, they will become indispensable tools for unlocking the full potential of scaffolds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-pyrrolidin-2-YL-pyrimidin-2-ylamine, and how can its purity be validated?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, pyrimidin-2-ylamine analogs are typically synthesized via condensation reactions between aminopyrimidines and pyrrolidine derivatives under reflux conditions with a polar aprotic solvent (e.g., DMF or THF) . Purity validation should include HPLC (≥95% purity), NMR (to confirm substituent positions), and mass spectrometry (to verify molecular ion peaks). X-ray crystallography (using SHELX ) is recommended for unambiguous structural confirmation.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks for pyrimidine protons (δ 8.5–9.5 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm). Integration ratios confirm stoichiometry .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ or [M+Na]⁺ ions with <2 ppm error .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow SDS guidelines for aminopyrimidines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (H313/H333 hazards) .
- Waste Disposal : Segregate organic waste and consult certified disposal services for halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity .
- Crystallographic Refinement : Use SHELXL to compare experimental X-ray data with computational models (e.g., DFT-optimized geometries).
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, adjusting ligand systems (e.g., XPhos) to reduce steric hindrance .
- Solvent Optimization : Replace DMF with less toxic solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- In Situ Monitoring : Use LC-MS to track intermediates and terminate reactions at peak yield .
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with co-crystallized ligands from RCSB PDB entries (e.g., 72Y ).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ data from enzymatic assays .
- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. What experimental designs are suitable for studying the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Light/Heat Stress Testing : Expose samples to 40–60°C or UV light (ICH Q1B guidelines) to identify photodegradants .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life and CYP-mediated oxidation .
Methodological Notes
- Structural Analysis : Prioritize SHELX-refined crystallography for resolving stereochemical ambiguities .
- Safety Compliance : Adopt hazard codes (e.g., H302 for oral toxicity) and storage guidelines (P402+P404) from SDS .
- Data Reproducibility : Document reaction parameters (e.g., equivalents, temperature ramps) to align with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
